molecular formula C7H12O3 B2689304 2-Methoxycyclopentane-1-carboxylic acid CAS No. 101354-64-7

2-Methoxycyclopentane-1-carboxylic acid

Cat. No. B2689304
CAS RN: 101354-64-7
M. Wt: 144.17
InChI Key: KHFKWNMKMOBOLL-UHFFFAOYSA-N
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Description

2-Methoxycyclopentane-1-carboxylic acid is a chemical compound with the molecular weight of 144.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) . The corresponding InChI key is KHFKWNMKMOBOLL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Molecular Design and Selective Extraction

The synthesis and application of molecular frameworks, such as acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks, have been explored for selective metal ion extraction. These frameworks demonstrate enhanced selectivity for Pb(II) over Cu(II), highlighting the significance of molecular design in environmental and analytical chemistry applications (Hayashita et al., 1999).

Enzymatic Synthesis Inhibition

The inhibitory activity of various cycloalkane carboxylic acids on the enzymatic synthesis of S-adenosyl-L-methionine has been investigated. These compounds, including structural and conformational analogues of L-methionine, demonstrate potential in biochemical research for understanding and manipulating enzymatic pathways (Coulter et al., 1974).

Catalytic Cyclization Reactions

The role of 2-Methoxycyclopentane-1-carboxylic acid derivatives in catalytic cyclization reactions has been explored, particularly in the context of rhodium-catalyzed processes. These studies offer insights into the synthesis of complex organic structures, contributing to advancements in synthetic organic chemistry (Miura et al., 2005).

HIV Inhibitor Synthesis

Research into the synthesis of carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyl nucleosides as potential inhibitors of HIV highlights the importance of this compound derivatives in medicinal chemistry. These efforts are crucial for developing new therapeutic agents against viral infections (Rosenquist et al., 1994).

Polymer Synthesis and Applications

The utility of this compound derivatives extends into polymer science, where they are used in the synthesis of multifunctional vinylcyclopropanes. These materials contribute to the development of crosslinked polymers with potential applications in various industrial sectors (Moszner et al., 1997).

Safety and Hazards

The safety information for 2-Methoxycyclopentane-1-carboxylic acid includes several hazard statements: H315, H318, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-methoxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFKWNMKMOBOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101354-64-7
Record name 2-methoxycyclopentane-1-carboxylic acid
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